molecular formula C24H21NO5S B2985907 Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 921801-07-2

Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2985907
CAS No.: 921801-07-2
M. Wt: 435.49
InChI Key: HFXUTLQTJXOQEB-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .

Scientific Research Applications

Hydrolytic Behavior and Ring Opening Reactions

Ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate demonstrates significant hydrolysis in different media, leading to various derivatives through the hydrolytic cleavage of the quinazoline ring, showcasing its potential for chemical transformations (Shemchuk et al., 2010).

Synthesis and Characterization of Derivatives

Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into several derivatives, highlighting the versatility of this compound in synthesizing pharmacologically active derivatives (Chapman et al., 1971). Additionally, the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrate its role in producing compounds with anti-microbial activity (Spoorthy et al., 2021).

Antimicrobial and Antioxidant Activities

Several studies focused on synthesizing and evaluating the antimicrobial and antioxidant activities of derivatives, indicating the potential of Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate as a starting point for the development of pharmacologically active agents. For example, synthesis of lignan conjugates via cyclopropanation showed significant antimicrobial and antioxidant activities, suggesting its utility in pharmaceutical applications (Raghavendra et al., 2016).

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

ethyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-3-28-18-12-8-11-16-13-19(30-21(16)18)23(26)25-17-14-20(15-9-6-5-7-10-15)31-22(17)24(27)29-4-2/h5-14H,3-4H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXUTLQTJXOQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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